4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their biological activity and are present in many pharmaceuticals and agrochemicals. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(trifluoromethyl)aniline.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the benzimidazole core.
Methylation: The final step involves the methylation of the benzimidazole core to introduce the methyl group at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and methylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Trifluoromethyl-4,5-dicyanoimidazole
- N-Methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid
Uniqueness
4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6BrF3N2 |
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Molecular Weight |
279.06 g/mol |
IUPAC Name |
7-bromo-4-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-3-5(10)7-6(4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
RHPJWGOENTZHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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